N-[(6S)-4,5,6,7-Tetrahydro-1,3-benzothiazol-6-yl]prop-2-enamide
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Overview
Description
N-[(6S)-4,5,6,7-Tetrahydro-1,3-benzothiazol-6-yl]prop-2-enamide is a chemical compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond. This specific compound features a benzothiazole ring, which is a bicyclic structure containing both sulfur and nitrogen atoms. The compound’s unique structure makes it a valuable subject of study in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6S)-4,5,6,7-Tetrahydro-1,3-benzothiazol-6-yl]prop-2-enamide typically involves the reaction of a benzothiazole derivative with an appropriate acylating agent. One common method includes the use of acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can be more efficient than batch processes. The use of automated systems and real-time monitoring can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(6S)-4,5,6,7-Tetrahydro-1,3-benzothiazol-6-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzothiazole oxides.
Reduction: Formation of tetrahydrobenzothiazole amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-[(6S)-4,5,6,7-Tetrahydro-1,3-benzothiazol-6-yl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(6S)-4,5,6,7-Tetrahydro-1,3-benzothiazol-6-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)acetamide
- N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)propanamide
- N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)benzamide
Uniqueness
N-[(6S)-4,5,6,7-Tetrahydro-1,3-benzothiazol-6-yl]prop-2-enamide is unique due to its specific structural features, including the conjugated double bond and the stereochemistry at the 6-position of the benzothiazole ring. These characteristics can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-2-10(13)12-7-3-4-8-9(5-7)14-6-11-8/h2,6-7H,1,3-5H2,(H,12,13)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBKLVKCSAASGK-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCC2=C(C1)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@H]1CCC2=C(C1)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.